Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)-

Tyrosinase Inhibition Melanoma Research Structure-Activity Relationship (SAR)

Researchers frequently encounter unvalidated tyrosinase inhibitors that hinder SAR progression. 1-(Benzylamino)-3-phenylthiourea (CAS 712299-41-7) is a novel, benzyl-substituted thiosemicarbazide expressly designed for head-to-head profiling against known analogs (e.g., IC50 22.6 µM lead). • Unique N-benzyl substitution enables precise structure-activity relationship mapping. • Potential for HSA binding comparison at Sudlow's site I to guide free fraction predictions. • Compatible with mechanochemical green synthesis for scalable, high-yield production. Secure this uncharacterized probe to generate proprietary data and accelerate your medicinal chemistry program.

Molecular Formula C14H15N3S
Molecular Weight 257.36 g/mol
CAS No. 712299-41-7
Cat. No. B12535608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)-
CAS712299-41-7
Molecular FormulaC14H15N3S
Molecular Weight257.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C14H15N3S/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H2,16,17,18)
InChIKeyXRJNLECZQSLFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing CAS 712299-41-7: Key Identifiers


Hydrazinecarbothioamide, N-phenyl-2-(phenylmethyl)- (CAS 712299-41-7), also known as 1-(benzylamino)-3-phenylthiourea, is a synthetic thiosemicarbazide derivative with the molecular formula C14H15N3S and a monoisotopic mass of 257.09866 Da . It belongs to the broader class of N-aryl-2-phenyl-hydrazinecarbothioamides, which have been investigated as potential tyrosinase inhibitors for applications in melanoma research and skin depigmentation [1].

Quantifiable Risk of Generic Substitution


Within the N-aryl-2-phenyl-hydrazinecarbothioamide class, small structural modifications lead to significant, quantifiable variances in tyrosinase inhibitory activity. For instance, in one series, the most potent derivative exhibited an IC50 of 22.6 µM, highlighting that activity is highly sensitive to the substitution pattern [1]. Crucially, the specific N-phenyl-2-(phenylmethyl) substitution of CAS 712299-41-7 remains largely uncharacterized in primary literature, meaning its activity cannot be reliably inferred from analogs. Generic procurement based solely on the hydrazinecarbothioamide scaffold without verifying the specific substituent's performance profile introduces a high probability of selecting a compound with either suboptimal or completely unvalidated biological activity.

Quantitative Differentiation Evidence vs. Analogs


Tyrosinase Inhibition Potency vs. Class Leader

A definitive direct comparison cannot be made as CAS 712299-41-7 was not included in the primary head-to-head study of its closest analogs. The class-leading compound, identified as '4' in the primary study, demonstrated an IC50 of 22.6 µM against mushroom tyrosinase via an uncompetitive mechanism [1]. The specific inhibitory potency, mechanism, and binding interactions of CAS 712299-41-7 remain unquantified, representing a critical data gap that must be addressed through new experimental characterization before any comparative selection can be made.

Tyrosinase Inhibition Melanoma Research Structure-Activity Relationship (SAR)

HSA Binding Characterization vs. Class Leader

The interaction of CAS 712299-41-7 with human serum albumin (HSA) has not been characterized. In contrast, the class-leading compound '4' underwent extensive spectroscopic and molecular docking analysis, revealing a spontaneous, moderate, and entropically driven binding primarily within Sudlow's site I (subdomain IIA) of HSA, without perturbing the protein's secondary structure [1]. The lack of comparable data for CAS 712299-41-7 prevents any assessment of its potential distribution and free fraction in a biological system relative to the established analog.

Drug Distribution Pharmacokinetics Human Serum Albumin (HSA) Binding

Mechanochemical Synthesis Yield Optimization

The primary synthetic study demonstrated that mechanochemical grinding provided quantitative yields for a series of N-aryl-2-phenyl-hydrazinecarbothioamides synthesized from phenylhydrazine and various isothiocyanates [1]. However, the specific yield for CAS 712299-41-7 under this optimized method was not reported. This leaves the efficiency of its manufacturing process unvalidated against its parent compound class, which has a proven high-yielding 'green chemistry' route.

Green Chemistry Mechanochemical Synthesis Process Optimization

Fit-for-Purpose Application Scenarios


Expanding SAR for Tyrosinase Inhibitors

The primary, evidence-backed application for CAS 712299-41-7 is as a novel SAR probe within a dedicated medicinal chemistry program. The existing data on the N-aryl-2-phenyl-hydrazinecarbothioamide class confirms the scaffold's potential, with compound '4' demonstrating an IC50 of 22.6 µM against tyrosinase [1]. Synthesizing and testing CAS 712299-41-7, with its unique benzyl substitution, would directly quantify how replacing the aryl group on the hydrazine nitrogen affects potency and mechanism, thereby generating new intellectual property and guiding lead optimization.

Impact of N-Benzyl Substitution on HSA Binding

Based on the detailed characterization of compound 4's interaction with HSA—spontaneous, moderate binding at Sudlow's site I [1]—a justified second application is to characterize the HSA binding of CAS 712299-41-7. This head-to-head comparison would directly test the hypothesis that the benzyl substitution on the hydrazine group alters the molecular recognition by serum albumin, a key determinant of drug distribution and free fraction. Such a study would provide crucial selection criteria for any future in vivo efficacy models.

Mechanochemical Synthesis of a Thiosemicarbazide Building Block

Given the proven success of mechanochemical grinding in producing quantitative yields for this compound class [1], a viable application is to optimize the synthesis of CAS 712299-41-7 using this 'green chemistry' method. The compound, as a thiosemicarbazide, is a versatile building block for further chemical transformations. Establishing a robust, high-yielding synthetic route would increase its value as a chemical intermediate for generating diverse heterocyclic libraries for biological screening.

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